1-(6-Methylpyridin-2-yl)cyclopropan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c1-7-3-2-4-8(10-7)9(11)5-6-9/h2-4,11H,5-6H2,1H3 |
InChI Key |
LUTWOTBQGKMXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2(CC2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 6 Methylpyridin 2 Yl Cyclopropan 1 Ol and Analogues
Strategic Approaches to Cyclopropanol (B106826) Ring Formation
The formation of the three-membered cyclopropanol ring is a key step that can be accomplished through several distinct chemical pathways.
Transition metal catalysis is a powerful tool for the construction of cyclopropane (B1198618) rings. univasf.edu.br Catalysts based on rhodium, copper, palladium, and gold are frequently employed to facilitate the transfer of a carbene or carbenoid species to an alkene. univasf.edu.brrsc.org While a direct metal-catalyzed synthesis of 1-(6-methylpyridin-2-yl)cyclopropan-1-ol is not extensively documented, the principles of established methods can be applied. For instance, the reaction of a vinyl ether bearing a 6-methylpyridin-2-yl group with a diazo compound in the presence of a rhodium(II) or copper(I) catalyst could, in principle, yield a cyclopropane that can be subsequently converted to the desired cyclopropanol.
The Simmons-Smith reaction, which utilizes a zinc carbenoid (iodomethylzinc iodide), is another classic method for cyclopropanation. rsc.org This approach could be envisioned starting from an enol ether of 6-methyl-2-acetylpyridine. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. univasf.edu.br
Table 1: Overview of Selected Metal-Catalyzed Cyclopropanation Reactions
| Catalyst Type | Carbene Source | Olefin Substrate | Key Features |
| Rhodium(II) carboxylates | Diazo compounds | Alkenes | High efficiency and stereoselectivity. univasf.edu.br |
| Copper(I) complexes | Diazo compounds | Alkenes | Cost-effective and versatile. univasf.edu.br |
| Palladium(II) complexes | N-Tosylhydrazones | Alkenes | Useful for in situ generation of diazo compounds. univasf.edu.br |
| Zinc-Copper Couple | Diiodomethane | Alkenes | Classic Simmons-Smith conditions. rsc.org |
In recent years, biocatalysis has emerged as a powerful strategy for the stereoselective synthesis of complex molecules. Engineered hemoproteins, derived from myoglobin (B1173299) or cytochrome P450, have been shown to catalyze the asymmetric cyclopropanation of olefins. nih.govresearchgate.net Specifically, these enzymes can activate pyridotriazoles to generate a reactive carbene species, which then undergoes a [2+1] cycloaddition with an alkene to form a pyridine-functionalized cyclopropane. nih.govresearchgate.net This method offers high levels of enantioselectivity and diastereoselectivity, which are often challenging to achieve with traditional chemical catalysts. nih.gov
The application of this enzymatic approach to the synthesis of this compound would likely involve the cyclopropanation of a suitable enol acetate (B1210297) or silyl (B83357) enol ether derived from 6-methyl-2-acetylpyridine. The engineered enzyme would control the stereochemical outcome of the reaction, providing access to a specific enantiomer of the product. researchgate.net
Radical chemistry offers unique pathways for the formation of cyclic structures. While less common for the direct synthesis of cyclopropanols, radical-mediated processes can be employed. For instance, a pyridine-boryl radical can catalyze cycloaddition reactions, leading to the formation of pyridine-containing bicyclic systems. chemrxiv.org The general principle involves the generation of a radical species that can undergo an intramolecular cyclization to form a three-membered ring.
The Minisci reaction, a classic method for the functionalization of electron-deficient heteroarenes via alkyl radicals, demonstrates the compatibility of pyridine (B92270) rings with radical chemistry. nih.gov A potential, albeit complex, strategy could involve the generation of a radical on a precursor molecule that is suitably positioned to cyclize and form the cyclopropane ring adjacent to the pyridine moiety.
The use of organometallic reagents provides a direct route to tertiary alcohols, including cyclopropanols. A prominent method is the Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. rsc.org To synthesize this compound via this method, one would start with an ester of 6-methylpicolinic acid. The addition of a suitable Grignard reagent, such as ethylmagnesium bromide, would generate a titanacyclopropane intermediate, which upon hydrolysis, would yield the desired cyclopropanol.
Alternatively, the addition of an organometallic reagent to a cyclopropanone (B1606653) or a cyclopropanone equivalent can afford the tertiary cyclopropanol. For example, a 6-methylpyridin-2-yl Grignard reagent or organolithium species could be added to cyclopropanone itself, although the instability of cyclopropanone makes this approach challenging.
Installation and Functionalization of the 6-Methylpyridin-2-yl Moiety
An alternative synthetic strategy involves forming the cyclopropanol ring first, followed by the introduction of the 6-methylpyridin-2-yl group.
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds. nih.govnih.govmdpi.commdpi.com This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. nih.govnih.gov
To apply this to the synthesis of this compound, one could envision a scenario where a precursor such as 1-(6-chloro-pyridin-2-yl)cyclopropan-1-ol is coupled with a methylboronic acid derivative. More commonly, the pyridine ring itself is constructed or functionalized via Suzuki coupling. For instance, a 2-pyridyl boronic ester could be coupled with a suitable aryl or vinyl halide, followed by transformations to build the cyclopropanol ring. nih.gov The development of highly active and air-stable phosphine (B1218219) ligands has significantly expanded the scope of Suzuki-Miyaura couplings involving 2-pyridyl nucleophiles. nih.govnih.gov
Table 2: Example Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
| Aryl Halide | 2-Pyridyl Boronate | Catalyst | Ligand | Base | Solvent | Yield |
| 3,5-(bis-trifluoromethyl)bromobenzene | 2-pyridylboronate | Pd₂(dba)₃ | Phosphite or Phosphine Oxide | Various | Dioxane | 82% nih.gov |
| 4-bromoanisole | 2-pyridylboronate | Pd₂(dba)₃ | Phosphite or Phosphine Oxide | Various | Dioxane | 74% nih.gov |
| 4-bromobenzonitrile | 2-pyridylboronate | Pd₂(dba)₃ | Phosphite or Phosphine Oxide | Various | Dioxane | 63% nih.gov |
Direct Arylation Strategies
Direct arylation, a powerful class of reactions that forms carbon-carbon bonds via C-H activation, is a modern tool for synthesizing biaryl and heteroaryl compounds. rsc.org While conceptually appealing for directly coupling a cyclopropanol moiety with a pyridine ring, this specific transformation is not a commonly reported primary route for the target molecule. Instead, direct arylation and palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of the necessary functionalized precursors. beilstein-journals.orgnih.gov For instance, a 2-halo-6-methylpyridine can be coupled with various partners to introduce other functionalities before the cyclopropanol ring is constructed.
Strategies such as the Suzuki-Miyaura coupling, using pyridine-2-sulfinates or boronic acids, allow for the elaboration of the pyridine core. tcichemicals.com Palladium catalysts, often in conjunction with specialized phosphine ligands, facilitate these transformations, enabling the synthesis of complex pyridine scaffolds that serve as the foundation for the final cyclopropanation step. beilstein-journals.org
Heterocyclic Ring Construction from Cyclopropane Precursors
An alternative and synthetically versatile approach involves using a cyclopropane ring as a linchpin to construct a heterocyclic system. In these methodologies, a pre-formed, functionalized cyclopropane acts as a three-carbon building block. semanticscholar.orgresearchgate.netnih.gov Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly reactive and can undergo ring-opening reactions when treated with various nucleophiles. researchgate.netscispace.com
The reaction of D-A cyclopropanes with N-nucleophiles such as amines, hydrazines, or amides can lead to 1,3-functionalized intermediates that subsequently cyclize to form a variety of N-heterocycles, including pyrrolidines, piperidines, and other fused systems. scispace.comnih.govscispace.com This strategy, which involves the cleavage of the cyclopropane ring, represents a conceptual opposite to the direct synthesis of the target compound but highlights the utility of cyclopropane derivatives in the broader synthesis of heterocyclic structures. acs.orgresearchgate.netrsc.org
Development and Optimization of Reaction Conditions
The successful synthesis of this compound hinges on the careful optimization of reaction parameters. The choice of catalyst, ligand, solvent, and temperature profoundly influences reaction efficiency, yield, and purity.
Ligand Design and Catalyst Screening
The synthesis of pyridyl cyclopropanols often involves two distinct catalytic stages: the preparation of the pyridine precursor and the formation of the cyclopropane ring.
Precursor Synthesis: For cross-coupling reactions used to build the 6-methylpyridine core, palladium catalysts are paramount. The design of ancillary ligands, such as bulky and electron-rich biarylphosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), is critical for achieving high catalytic activity and selectivity, especially with less reactive substrates like chloroarenes. researchgate.netacs.orgresearchgate.netrsc.org These ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Cyclopropanol Formation: The titanium-catalyzed Kulinkovich reaction, which involves the reaction of a Grignard reagent with an ester in the presence of a titanium(IV) alkoxide, is a classic method for synthesizing cyclopropanols. organic-chemistry.org For related cyclopropanation reactions, particularly asymmetric variants, cobalt and rhodium complexes supported by chiral porphyrin or other specially designed ligands have proven effective. nih.govresearchgate.net
| Reaction Type | Catalyst System | Typical Ligand(s) | Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Biarylphosphines, N-Heterocyclic Carbenes (NHCs) | Synthesis of functionalized pyridine precursors | researchgate.netrsc.org |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | Josiphos, Xantphos, BINAP | Synthesis of aminated pyridine precursors | rsc.org |
| Kulinkovich Reaction | Ti(O-i-Pr)₄, TiCl₄ | None (stoichiometric Ti) | Cyclopropanol synthesis from esters | organic-chemistry.org |
| Asymmetric Cyclopropanation | Rh₂(OAc)₄, Co(II)-Porphyrin | Chiral Carboxylates, Chiral Porphyrins | Stereoselective synthesis of cyclopropane analogues | researchgate.netnih.gov |
Solvent Effects and Temperature Optimization
The selection of solvent and the control of temperature are crucial for maximizing yield and minimizing side reactions. In organometallic reactions like the Grignard-based synthesis of the cyclopropanol, the choice of solvent is critical.
Solvent: Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are standard for Grignard reactions because they solvate the magnesium center, preventing aggregation of the organometallic reagent and maintaining its reactivity.
Temperature: These reactions are often conducted at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity of the potent nucleophilic Grignard reagent, thereby reducing side reactions like enolization or reduction of the ester starting material. youtube.com
The optimization of these parameters is typically achieved through systematic screening, as illustrated in the hypothetical optimization table below for a related transformation.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 25 | 12 | <10 |
| 2 | DCM | 25 | 12 | 15 |
| 3 | THF | 25 | 6 | 55 |
| 4 | Et₂O | 0 | 4 | 78 |
| 5 | THF | 0 | 4 | 91 |
| 6 | THF | -78 | 8 | 85 |
Yield Enhancement and Side-Product Mitigation
In the synthesis of this compound from a pyridine ester and a Grignard reagent, several side reactions can diminish the yield. The primary competing pathways are the reduction of the ester carbonyl by the Grignard reagent (acting as a hydride donor) and enolization of the ester. researchgate.net
Strategies to mitigate these issues include:
Slow Addition: Adding the Grignard reagent slowly to the reaction mixture at a controlled low temperature maintains a low instantaneous concentration of the nucleophile, favoring the desired addition over side reactions.
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a less basic, more nucleophilic organocerium reagent in situ, which can suppress enolization.
Reagent Choice: Using titanium(IV) alkoxides, as in the Kulinkovich reaction, fundamentally alters the mechanism to favor cyclopropanation over simple addition or reduction. organic-chemistry.org
Work-up Procedure: Careful quenching of the reaction at low temperature with a mild proton source (e.g., saturated aqueous ammonium (B1175870) chloride) is essential to prevent degradation of the desired tertiary alcohol product. youtube.com
Stereoselective Synthesis of this compound Isomers
The target molecule, this compound, is achiral as the cyclopropane ring contains a plane of symmetry and no stereocenters. However, the development of stereoselective methods is crucial for the synthesis of chiral analogues, which are of significant interest in medicinal chemistry. nih.govwpmucdn.com Asymmetric synthesis of related chiral tertiary cyclopropanols or heteroaryl-substituted cyclopropanes can be achieved through several powerful strategies.
Catalytic Asymmetric Cyclopropanation: This is one of the most elegant approaches, where a chiral catalyst transfers a carbene fragment to an alkene. Dirhodium(II) and cobalt(II) complexes featuring chiral ligands are highly effective for the asymmetric cyclopropanation of vinyl heterocycles with diazo compounds, often providing high levels of diastereoselectivity and enantioselectivity. nih.govnih.govrsc.orgresearchgate.net
Biocatalysis: Engineered enzymes, particularly hemoproteins like myoglobin and cytochrome P450, have been repurposed to catalyze "new-to-nature" carbene transfer reactions. These biocatalysts can provide exceptional levels of stereocontrol in the cyclopropanation of olefins to produce pyridyl-functionalized cyclopropanes. nih.govwpmucdn.comacs.org
Chiral Auxiliaries: A chiral auxiliary, such as (R)-pantolactone, can be attached to the precursor molecule to direct the stereochemical outcome of the cyclopropanation step. nih.govresearchgate.net After the reaction, the auxiliary is cleaved to yield the enantioenriched cyclopropane product.
Substrate-Controlled Diastereoselective Synthesis: When the substrate already contains a stereocenter, as in the case of allylic alcohols, it can direct the facial selectivity of the cyclopropanation reaction, for example, in a Simmons-Smith reaction. nih.gov
| Method | Catalyst/Reagent | Key Features | Typical Selectivity | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Cyclopropanation | Chiral Rh₂(II) or Co(II) complexes | Uses diazo compounds as carbene precursors. | High dr (>20:1) and ee (>95%) | nih.govresearchgate.netnih.gov |
| Biocatalytic Cyclopropanation | Engineered Myoglobin/Cytochrome P450 | Enables enantiodivergent synthesis; uses stable carbene precursors. | High efficiency and stereoselectivity. | nih.govwpmucdn.com |
| Chiral Auxiliary | (R)-pantolactone | Auxiliary attached to diazoacetate precursor. | High de (87-98%) | nih.govresearchgate.net |
| Directed Cyclopropanation | Zn/Cu couple (Simmons-Smith) | Hydroxy group on substrate directs reagent approach. | High diastereoselectivity. | nih.gov |
Chiral Catalyst-Controlled Asymmetric Syntheses
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral cyclopropanes. By employing a chiral catalyst, it is possible to control the formation of a specific enantiomer of the target molecule. Methodologies applicable to the synthesis of pyridyl-substituted cyclopropanes often involve metal-catalyzed cyclopropanation reactions using carbene precursors.
One prominent strategy involves the use of cobalt-based metalloradical catalysis. nih.gov A highly efficient catalytic system for the asymmetric radical cyclopropanation of alkenes has been developed utilizing in situ-generated α-heteroaryldiazomethanes. This approach employs D₂-symmetric chiral amidoporphyrins as the supporting ligand for a Co(II) catalyst. This system has proven effective for the asymmetric cyclopropanation of a wide range of alkenes with α-pyridyldiazomethanes, yielding valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. nih.gov The underlying mechanism is proposed to be a stepwise radical process involving α- and γ-metalloalkyl radicals as key intermediates. nih.gov
Another innovative approach utilizes biocatalysis. Engineered hemoproteins, such as myoglobin variants, have emerged as effective biocatalysts for new-to-nature carbene transfer reactions. nih.gov A biocatalytic strategy has been developed for the stereoselective synthesis of pyridine-functionalized cyclopropanes through the activation of pyridotriazoles (PyTz) as stable and easily handleable carbene sources. acs.orgwpmucdn.comnih.gov This enzymatic method allows for the asymmetric cyclopropanation of various olefins, including those that are electron-rich and electron-deficient, with high activity and stereoselectivity. nih.gov A key advantage of this biocatalytic system is its potential for enantiodivergent synthesis, providing access to either enantiomer of the desired pyridyl cyclopropane by selecting the appropriate engineered enzyme variant. nih.govwpmucdn.com
Chiral-at-metal rhodium(III) complexes have also been successfully employed in the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org This method achieves high yields, enantiomeric excesses (ee) up to 99%, and diastereomeric ratios (dr) greater than 20:1. The high degree of stereocontrol is attributed to weak coordination between the chiral rhodium catalyst and the substrate. organic-chemistry.org More recently, this methodology has been extended to the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles, offering a practical route to 1,2,3-trisubstituted chiral cyclopropanes bearing alkyl groups under mild conditions. nih.gov
The table below summarizes the performance of various chiral catalytic systems in the synthesis of cyclopropane analogues.
| Catalyst/Method | Substrates | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Co(II)-Amidoporphyrin | Alkenes + α-Heteroaryldiazomethanes | High | Excellent | Excellent |
| Engineered Myoglobin | Olefins + Pyridotriazoles | High | High | High |
| Chiral Rh(III) Complex | β,γ-Unsaturated Ketoesters + Sulfoxonium Ylides | 48-89% | >20:1 | up to 99% |
| Chiral Rh(III) Complex | α,β-Unsaturated Acylimidazoles + Vinyl Sulfoxonium Ylides | Good | Good | Good |
Diastereoselective Approaches
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For cyclopropanes, this often involves the reaction of an alkene with a carbene or carbenoid, where existing chirality in the substrate or reagent influences the stereochemical outcome of the cyclopropanation.
A well-established method for diastereoselective cyclopropanation is the Simmons-Smith reaction. A directed Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives has been shown to produce densely substituted and stereodefined bicyclopropanes as a single diastereomer. acs.org The directing effect of the carbinol's hydroxyl group is crucial for achieving high diastereoselectivity. The rigidity of the cyclopropyl group in the starting material helps to establish a preferred conformation, leading to a facial bias in the addition of the zinc carbenoid to the double bond. acs.org This substrate-controlled strategy highlights the utility of the cyclopropyl ring as a platform for stereoselective synthesis. acs.org
Electrochemical methods have also been developed for the diastereoselective synthesis of cyclopropanes. A novel approach involves the formal coupling of unactivated alkenes with carbon pronucleophiles, mediated by the electrolysis of thianthrene. nih.gov This method generates dicationic adducts that react with methylene (B1212753) pronucleophiles to form cyclopropanes. The process is scalable, exhibits high diastereoselectivity, and is tolerant of a diverse range of functional groups on both the alkene and the pronucleophile. nih.govnih.gov This strategy offers complementary relative stereochemistry compared to traditional metal-catalyzed carbene-transfer methods. nih.gov
Biocatalysis can also be harnessed for diastereoselective syntheses. Engineered variants of the dehaloperoxidase enzyme from Amphitrite ornata have been repurposed to catalyze the cyclopropanation of vinyl esters with ethyl diazoacetate. acs.org Through protein engineering, both the activity and stereoselectivity of the enzyme were optimized, leading to the formation of cyclopropanol esters with diastereomeric and enantiomeric ratios up to 99.5:0.5. acs.org Similarly, engineered myoglobin catalysts have been used for the highly stereoselective synthesis of nitrile-substituted cyclopropanes from diazoacetonitrile and various olefins, achieving up to 99.9% diastereomeric excess (de) and enantiomeric excess (ee). rochester.edu
The table below presents data on diastereoselective cyclopropanation methods for analogous compounds.
| Method/Reagent | Substrates | Yield | Diastereomeric Ratio (dr) / de |
| Directed Simmons-Smith Reaction | Alkenyl Cyclopropyl Carbinols | Good | Single Diastereomer |
| Electrochemical (Thianthrene-mediated) | Alkenes + Carbon Pronucleophiles | High | High |
| Engineered Dehaloperoxidase | Vinyl Esters + Ethyl Diazoacetate | up to 100% | up to 99.5:0.5 |
| Engineered Myoglobin | Olefins + Diazoacetonitrile | High | up to 99.9% |
Chemical Reactivity and Mechanistic Investigations of 1 6 Methylpyridin 2 Yl Cyclopropan 1 Ol
Ring-Opening Reactions of the Cyclopropanol (B106826) Core
Cyclopropanols are valuable synthetic intermediates, primarily due to the high ring strain energy (approx. 28 kcal/mol) which facilitates selective carbon-carbon bond cleavage under various conditions. nih.gov This reactivity allows them to serve as precursors to β-keto radicals, homoenolates, or 1,3-dipolar synthons. nih.gov
The acid-catalyzed ring-opening of cyclopropanols is a well-established transformation that proceeds through carbocationic intermediates. stackexchange.com For 1-(6-methylpyridin-2-yl)cyclopropan-1-ol, the reaction is initiated by the protonation of the tertiary hydroxyl group by an acid catalyst, forming a good leaving group (water).
The subsequent departure of a water molecule generates a tertiary carbocation adjacent to both the cyclopropane (B1198618) ring and the pyridine (B92270) nucleus. This intermediate is relatively stable due to the tertiary nature of the carbon and potential electronic interactions with the pyridine ring. The high ring strain of the cyclopropane then facilitates its opening. This process typically occurs via cleavage of the internal C-C bond to relieve strain and form a more stable, open-chain enol or ketone product after deprotonation. The regioselectivity of the ring-opening is governed by the formation of the most stable carbocationic intermediate. stackexchange.com
Depending on the reaction conditions and the nucleophile present, the mechanism can follow SN1-like or SN2-like pathways. nih.govresearchgate.net In an SN1-like mechanism, a discrete carbocation forms before being trapped by a nucleophile. nih.gov In an SN2-like process, the nucleophile attacks as the C-O bond breaks in a concerted fashion. nih.govresearchgate.net
Table 1: Plausible Acid-Catalyzed Ring-Opening Reactions
| Catalyst | Nucleophile | Potential Product | Mechanism Type |
|---|---|---|---|
| p-TsOH | Methanol | 1-(6-Methylpyridin-2-yl)butan-1-one | SN1/SN2-like |
| H₂SO₄ | Water | 1-(6-Methylpyridin-2-yl)butan-1-one | SN1-like |
This table presents hypothetical outcomes based on general reactivity patterns of cyclopropanols.
Transition metals, particularly rhodium, palladium, and copper, are effective catalysts for the ring-opening of cyclopropanols, often under milder conditions than acid catalysis. snnu.edu.cnnih.gov These reactions typically proceed through the formation of a metal alkoxide, followed by a β-carbon elimination step. snnu.edu.cn
In the case of this compound, a plausible mechanism catalyzed by Rh(III) would involve initial coordination and ligand exchange to form a rhodium(III) alkoxide. snnu.edu.cn This intermediate would then undergo β-carbon elimination, cleaving the cyclopropane ring to produce a six-membered rhodacycle intermediate (a metallo-homoenolate). snnu.edu.cn This species can then participate in various coupling reactions. For instance, in the presence of arenes, it can lead to C-H activation and the formation of β-aryl ketones. snnu.edu.cn Similarly, palladium catalysis can promote the ring-opening to form α,β-unsaturated ketones. rsc.org
Table 2: Examples of Metal-Catalyzed Ring-Opening of Cyclopropanols
| Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| [Cp*Rh(OAc)₂] / Cu(OAc)₂ | Arenes | β-Aryl Ketones | snnu.edu.cn |
| Pd(OAc)₂ / PCy₃ | None | (E)-α,β-Unsaturated Ketones | rsc.org |
| Cu(OTf)₂ / KI | 2-Bromo-2,2-dialkyl esters | γ-Butyrolactones | nih.gov |
The oxidative ring-opening of cyclopropanols can also be initiated by single-electron transfer to generate radical intermediates. nih.gov Reagents such as manganese(III) acetate (B1210297) or cerium(IV) ammonium (B1175870) nitrate (B79036) are commonly used for this purpose. The reaction starts with the oxidation of the cyclopropanol to an oxygen-centered radical, which rapidly undergoes homolytic cleavage of the cyclopropane ring (β-scission) to form a more stable β-keto alkyl radical. nih.gov
This β-keto radical derived from this compound is a versatile intermediate that can be trapped in various ways. nih.gov It can undergo intermolecular addition to radical acceptors like isonitriles or activated alkenes, leading to the formation of new carbon-carbon bonds and the synthesis of complex heterocyclic structures like phenanthridines or oxindoles. nih.gov In the absence of an external trapping agent, dimerization or other radical termination pathways may occur. The pyridine moiety itself could participate in subsequent radical cyclization or dearomatization-rearomatization sequences. researchgate.net
Table 3: Potential Radical-Induced Reactions
| Oxidant | Radical Acceptor | Potential Product Scaffold | Reference |
|---|---|---|---|
| Mn(acac)₃ | Biaryl Isonitriles | Substituted Phenanthridines | nih.gov |
| Mn(acac)₃ | N-Aryl Acrylamides | 3-Substituted 2-Oxindoles | nih.gov |
Pyridine Ring Reactivity and Functionalization
The pyridine ring is an electron-deficient heterocycle, which makes its reactivity distinct from that of benzene. The nitrogen atom's electronegativity reduces the electron density of the ring carbons, influencing its susceptibility to aromatic substitution reactions. wikipedia.org
Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack. wikipedia.org The nitrogen atom readily protonates or coordinates to Lewis acids under typical EAS conditions, creating a pyridinium (B92312) cation which is even more deactivated. Direct electrophilic substitution on this compound is therefore expected to be very difficult. If forced, the substitution would likely occur at the C-3 or C-5 positions, which are meta to the deactivating nitrogen atom. wikipedia.orglibretexts.org An alternative strategy to achieve substitution is through the corresponding pyridine N-oxide, which activates the ring for electrophilic attack, particularly at the C-4 position. wikipedia.org
Nucleophilic Aromatic Substitution (NAS): In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution, especially at the positions ortho and para to the nitrogen (C-2, C-4, C-6). stackexchange.comechemi.com In this compound, the C-2 and C-6 positions are already substituted. The C-4 position is therefore the most likely site for nucleophilic attack, provided a suitable leaving group is present. The mechanism involves the formation of a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.comechemi.compearson.com
The methyl group at the C-6 position of the pyridine ring is a site for various functionalization reactions. Its reactivity is enhanced by the adjacent electron-withdrawing nitrogen atom, which acidifies the methyl protons.
Deprotonation and Alkylation: Using a strong base like n-butyllithium or sodium amide, the methyl group can be deprotonated to form a resonance-stabilized carbanion. This nucleophile can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to form new C-C bonds.
Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol using appropriate oxidizing agents.
N-Oxide Chemistry: Conversion of the pyridine nitrogen to a pyridine N-oxide significantly activates the adjacent methyl group. researchgate.net For example, treatment of the N-oxide with acetic anhydride (B1165640) can lead to the formation of 6-(acetoxymethyl)pyridine derivatives via a Boekelheide-type rearrangement, which can be further manipulated.
Table 4: Potential Functionalization of the C-6 Methyl Group
| Reagent(s) | Transformation | Product Type |
|---|---|---|
| 1. n-BuLi; 2. R-X (Alkyl Halide) | Alkylation | 6-Alkyl-2-substituted pyridine |
| KMnO₄ or SeO₂ | Oxidation | Pyridine-2,6-dicarboxylic acid or Pyridine-6-carbaldehyde |
This table presents potential reactions based on established reactivity of methylpyridines.
Regioselectivity and Site-Specific Functionalization
The regioselectivity of reactions involving this compound is expected to be a key feature of its chemical behavior. The presence of multiple reactive sites—the cyclopropane ring, the hydroxyl group, and the pyridine ring—offers opportunities for selective chemical modifications.
Ring-Opening Reactions: The high ring strain of the cyclopropane ring makes it prone to cleavage. In the presence of transition metal catalysts, this ring-opening can proceed with high regioselectivity. The coordination of the metal to the pyridine nitrogen and/or the hydroxyl group would likely direct the cleavage of one of the proximal C-C bonds of the cyclopropane ring. For instance, oxidative addition of a low-valent metal into the C1-C2 bond (adjacent to the pyridine ring) would be a probable pathway, leading to a metallacyclobutane intermediate. The subsequent reactions of this intermediate would then dictate the nature of the functionalization.
Functionalization of the Pyridine Ring: The pyridine ring itself can undergo site-specific functionalization. The electronic nature of the 6-methyl group (electron-donating) and the cyclopropanol substituent can influence the position of electrophilic or nucleophilic attack. For example, in visible-light-induced reactions, N-amidopyridinium salts of this compound could potentially undergo selective functionalization at the C4 position of the pyridine ring.
Table 1: Potential Regioselective Functionalization Reactions of this compound
| Reaction Type | Potential Site of Functionalization | Directing Group | Plausible Product Type |
| Transition Metal-Catalyzed Ring-Opening | C1-C2 or C1-C3 bond of cyclopropane | Pyridine nitrogen and/or hydroxyl group | β- or γ-functionalized ketones |
| Electrophilic Aromatic Substitution | C3, C4, or C5 of the pyridine ring | 6-methyl and cyclopropanol groups | Substituted pyridine derivatives |
| Visible-Light Photocatalysis | C4 position of the pyridine ring | N-amido pyridinium salt | C4-alkylated pyridine derivatives |
Intramolecular Rearrangements and Cyclization Pathways
The structure of this compound is amenable to various intramolecular rearrangements and cyclization reactions, which could lead to the formation of novel heterocyclic scaffolds.
Acid-Catalyzed Rearrangements: In the presence of acid, the tertiary alcohol can be protonated, leading to the formation of a carbocation. This carbocation can then undergo rearrangement. A plausible pathway would involve the expansion of the cyclopropane ring to form a cyclobutanol (B46151) derivative or a ring-opened product.
Cyclization Pathways: The proximity of the hydroxyl group to the pyridine ring allows for the possibility of intramolecular cyclization. For example, under dehydrating conditions, an intramolecular etherification could potentially lead to the formation of a fused bicyclic system. Furthermore, transition metal-catalyzed reactions could initiate a cascade of events involving ring-opening followed by intramolecular cyclization to generate complex polycyclic structures.
Elucidation of Reaction Mechanisms
To fully understand the reactivity of this compound, detailed mechanistic studies would be essential. A combination of kinetic studies, intermediate trapping experiments, and isotopic labeling would provide crucial insights into the reaction pathways.
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |
This is a hypothetical data table to illustrate the type of information that would be gathered from kinetic studies.
The identification of reaction intermediates is a cornerstone of mechanistic elucidation. In the context of this compound, trapping experiments could be designed to capture transient species. For example, in a radical-mediated reaction, the use of a radical scavenger could inhibit the reaction and potentially form a stable adduct with the intermediate radical, which could then be characterized. Similarly, in ionic reactions, the addition of a nucleophile could trap a carbocation intermediate.
Deuterium labeling is a powerful tool for probing reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, one can track the fate of specific atoms throughout a reaction and measure kinetic isotope effects (KIEs). For this compound, several labeling strategies could be employed:
Labeling the hydroxyl proton (OD): This would help to determine if the O-H bond is broken in the rate-determining step of a reaction.
Labeling the methyl group (CD₃): This could be used to investigate any reactions involving C-H activation at the methyl position.
Labeling the cyclopropane ring: Deuterating the cyclopropane ring would be invaluable for understanding the stereochemistry of ring-opening reactions.
The observation of a significant KIE (kH/kD > 1) would indicate that the C-H (or O-H) bond to the labeled position is being broken in the rate-determining step of the reaction.
In-Depth Spectroscopic and Structural Analysis of this compound
A comprehensive examination of the advanced spectroscopic and structural characteristics of the chemical compound this compound remains a subject of scientific inquiry. As of the current body of published scientific literature, detailed experimental data from advanced analytical techniques for this specific molecule have not been reported. Therefore, the following sections outline the established principles and methodologies that would be employed for its structural elucidation, drawing upon general knowledge of spectroscopic techniques and data from analogous molecular structures.
Advanced Spectroscopic and Structural Elucidation of 1 6 Methylpyridin 2 Yl Cyclopropan 1 Ol
The definitive structural and stereochemical characterization of 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol would necessitate a multi-technique approach, integrating various sophisticated spectroscopic and crystallographic methods. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the molecule's constitution, configuration, and conformation.
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For this compound, a full suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton and carbon signals.
A complete assignment of the ¹H and ¹³C NMR spectra is achieved through the systematic application of 2D NMR experiments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would be expected to show correlations between the protons on the pyridine (B92270) ring (H-3, H-4, and H-5) and would help distinguish them based on their coupling patterns (ortho, meta). It would also confirm the connectivity within the cyclopropane (B1198618) ring's methylene (B1212753) groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly attached to carbon atoms. This would allow for the unambiguous assignment of each carbon atom in the pyridine and cyclopropane rings by linking it to its attached proton(s). For example, the methyl carbon signal would show a correlation to the methyl proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. Key expected correlations would include those between the cyclopropyl (B3062369) protons and the pyridyl carbons, and the C-1 (carbinol) carbon of the cyclopropane ring to the protons on the pyridine ring, confirming the connection between the two ring systems.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below, based on known values for similar structural motifs.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |
| Pyridine Ring | |||
| C2 | ~160 | - | To H-3, H-4, Cyclopropyl CH₂ |
| C3 | ~120 | ~7.2 (d) | To C2, C4, C5 |
| C4 | ~137 | ~7.7 (t) | To C2, C3, C5, C6 |
| C5 | ~118 | ~7.1 (d) | To C3, C4, C6 |
| C6 | ~158 | - | To H-4, H-5, Methyl H |
| Substituents | |||
| Methyl (on C6) | ~24 | ~2.5 (s) | To C5, C6 |
| Cyclopropanol (B106826) Ring | |||
| C1' | ~55-60 | - (OH: ~4-5, s) | To Cyclopropyl CH₂, H-3 |
| C2'/C3' | ~15-20 | ~0.8-1.5 (m) | To C1', C2'/C3' (other methylene), C2 |
Note: This table is illustrative and based on general chemical shift ranges. Actual experimental values may vary.
Since this compound is a chiral molecule, determining its relative and absolute stereochemistry is important. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine spatial proximity between protons. For this molecule, these experiments could reveal through-space interactions between the protons of the methyl group on the pyridine ring and the protons on the cyclopropane ring. The pattern of these interactions can help define the preferred conformation of the molecule in solution, particularly the orientation of the pyridine ring relative to the cyclopropane ring.
The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation, is single-crystal X-ray crystallography. researchgate.net If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. For chiral compounds crystallizing in a chiral space group, X-ray crystallography can also establish the absolute stereochemistry. The resulting crystal structure would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound. The fragmentation pattern, typically obtained through techniques like electron ionization (EI-MS), offers valuable structural information.
Key fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the bond between the pyridine ring and the cyclopropane ring, leading to a stable pyridyl cation or a cyclopropanol radical.
Loss of water: Dehydration from the tertiary alcohol could occur, leading to a fragment ion with a mass 18 units lower than the molecular ion.
Ring-opening of cyclopropane: The strained cyclopropane ring might undergo fragmentation to form more stable acyclic ions.
Cleavage within the pyridine ring: Fragmentation of the aromatic ring could also be observed.
A table of predicted major fragments is shown below.
| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |
| [M]+ | [C₁₀H₁₃NO]+ | Molecular Ion |
| [M-18]+ | [C₁₀H₁₁N]+ | Loss of H₂O (Dehydration) |
| 106 | [C₇H₆N]+ | Cleavage of the C-C bond between the rings, loss of cyclopropanol |
| 93 | [C₆H₇N]+ (methylpyridine) | Rearrangement and cleavage |
| 57 | [C₃H₅O]+ | Cleavage of the C-C bond between the rings, loss of methylpyridine |
Note: This table is predictive. The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometry technique used.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: Key expected absorption bands for this compound would include:
A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
C-H stretching vibrations for the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic methyl and cyclopropyl groups (around 2850-3000 cm⁻¹).
C=C and C=N stretching vibrations within the pyridine ring, typically appearing in the 1400-1600 cm⁻¹ region.
C-O stretching vibration of the tertiary alcohol, expected around 1100-1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric "breathing" mode of the pyridine ring would be a characteristic feature.
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Hydroxyl (O-H) | IR | 3200-3600 (broad) | Stretching |
| Aromatic C-H | IR/Raman | 3000-3100 | Stretching |
| Aliphatic C-H (Methyl, Cyclopropyl) | IR/Raman | 2850-3000 | Stretching |
| Pyridine Ring (C=C, C=N) | IR/Raman | 1400-1600 | Stretching |
| Tertiary Alcohol (C-O) | IR | 1100-1200 | Stretching |
Note: This table presents typical ranges for the specified functional groups.
Computational and Theoretical Studies on 1 6 Methylpyridin 2 Yl Cyclopropan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about the electronic and energetic properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure and energetics of organic molecules. For 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol, DFT calculations would be employed to optimize the molecular geometry, revealing key bond lengths, bond angles, and dihedral angles.
These calculations also yield crucial energetic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which maps the electron density to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into potential sites for intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.8 D | Measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative examples of what DFT calculations would provide and are not based on published experimental data for this specific molecule.
Ab Initio Methods for High-Accuracy Predictions
For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameters, can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide more precise energetic and structural data. These high-level calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can have different energies. Conformational analysis of this compound would involve systematically exploring the molecule's potential energy surface (PES). This is achieved by rotating key single bonds, such as the bond connecting the cyclopropanol (B106826) ring to the pyridine (B92270) ring, and calculating the energy at each step.
Reaction Pathway Modeling and Transition State Characterization
Computational methods are invaluable for modeling chemical reactions. For this compound, this could involve studying its potential synthesis routes or degradation pathways. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.
A key aspect of this is the characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Frequency calculations are performed to confirm that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency.
Prediction of Spectroscopic Properties for Experimental Validation
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, these predictions would include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum, corresponding to the stretching and bending of specific bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be directly compared with experimental results to confirm the molecular structure.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| O-H Stretch (IR) | 3450 cm⁻¹ | 3445 cm⁻¹ |
| C=N Stretch (IR) | 1590 cm⁻¹ | 1588 cm⁻¹ |
| ¹³C NMR (Pyridyl C2) | 162.5 ppm | 162.1 ppm |
| ¹H NMR (Methyl H) | 2.45 ppm | 2.42 ppm |
Note: The values in this table are illustrative and intended to show the type of data that would be generated and compared. They are not based on actual published data for this molecule.
Molecular Docking and Ligand-Target Interaction Prediction
Given the presence of the pyridine ring, a common pharmacophore, it is conceivable that this compound could be investigated for its potential biological activity. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme.
In a hypothetical study, this compound would be docked into the active site of a target protein. The docking algorithm would explore various binding poses and score them based on factors such as intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions). The results would provide insights into the potential binding affinity and mode of interaction, guiding the design of more potent analogs in drug discovery research. The binding energy, typically expressed in kcal/mol, is a key output of docking simulations, with more negative values indicating a stronger predicted interaction.
Applications As a Synthetic Building Block and Precursor
Synthesis of Complex Heterocyclic Scaffolds
There is currently no published research detailing the use of 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol as a building block for the synthesis of complex heterocyclic scaffolds. While the fusion of pyridine (B92270) and cyclopropane (B1198618) moieties is a known strategy in medicinal chemistry for creating valuable molecular frameworks, specific examples involving this particular compound are absent from the literature. The inherent ring strain of the cyclopropane ring and the electronic properties of the methyl-substituted pyridine ring could theoretically be exploited in ring-opening and annulation reactions to form a variety of nitrogen-containing heterocycles. However, such synthetic routes have not been reported for this specific substrate.
Development of Novel Molecular Architectures
The potential of this compound in the development of novel molecular architectures has not been realized in any published studies. The unique three-dimensional structure imparted by the cyclopropyl (B3062369) group, combined with the coordinating ability of the pyridine nitrogen, suggests that it could serve as a scaffold for designing molecules with specific spatial arrangements. However, no examples of its use in creating such architectures are currently available.
Utility in Natural Product and Analogue Synthesis
There are no reports of this compound being employed in the total synthesis of natural products or their analogues. The cyclopropane motif is present in a variety of natural products, and synthetic chemists often seek novel building blocks to construct these complex molecules. However, the title compound has not been identified as a useful intermediate in any published synthetic routes toward natural products.
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity Modes
The inherent ring strain of the cyclopropane (B1198618) group and the electronic properties of the 6-methylpyridine moiety suggest that 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol may exhibit unique and yet undiscovered modes of reactivity. Future investigations are likely to focus on several key areas:
Photocatalysis and Electrochemistry : The pyridine (B92270) nucleus can be susceptible to electrochemical reduction, which could trigger novel reaction cascades. mtak.hucam.ac.uk The application of photoredox catalysis may also unveil new transformations, such as radical-mediated ring-opening or functionalization of the cyclopropane ring. nih.gov The development of photocatalytic cyclopropanation reactions using visible light offers a mild and environmentally friendly approach to synthesizing related structures and exploring their subsequent reactivity. rsc.org
Catalytic Activation : The tertiary alcohol functionality can be activated through various catalytic methods. Pyridine itself can act as a catalyst or a directing group in various transformations. researchgate.netnih.gov Research into pyridine-based pincer ruthenium complexes has demonstrated their efficacy in catalyzing reactions of alcohols, suggesting that the pyridyl group in the target molecule could play a role in its catalytic activation. mdpi.com This could lead to novel C-H functionalization reactions on the pyridine ring or controlled ring-opening of the cyclopropane.
Ring-Opening Reactions : While cyclopropanols are known to undergo ring-opening reactions, the influence of the 6-methylpyridine substituent on the regioselectivity and stereoselectivity of these transformations warrants further investigation. nih.govresearchgate.netnih.govnih.gov Catalytic systems, potentially involving transition metals, could be developed to selectively cleave specific bonds in the cyclopropane ring, leading to the formation of valuable linear or heterocyclic structures. The pyridine moiety could act as a coordinating group, directing the catalyst to achieve high levels of control.
Development of Highly Efficient and Sustainable Synthetic Routes
The development of green and sustainable methods for the synthesis of this compound is a critical area for future research. Current synthetic approaches often rely on stoichiometric reagents and harsh reaction conditions. Future efforts will likely focus on:
Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes for the synthesis of pyridine and piperidine (B6355638) heterocycles from renewable feedstocks is a promising green alternative. mtak.hucam.ac.uk Exploring enzymatic pathways for the construction of the pyridyl-cyclopropanol scaffold could lead to highly efficient and enantioselective syntheses.
Green Chemistry Approaches : The principles of green chemistry can be applied to develop more sustainable synthetic routes. This includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and alternative energy sources such as mechanochemistry or microwave irradiation. rsc.orgresearchgate.netthieme-connect.comrsc.org For example, on-water synthesis has been shown to be highly efficient for certain cyclopropanation reactions. thieme-connect.com
Catalytic Asymmetric Synthesis : The development of catalytic asymmetric methods for the synthesis of chiral cyclopropanols is an active area of research. nih.govmdpi.comresearchgate.netuc.pt Applying these methods to the synthesis of enantiomerically pure this compound would be of significant interest for applications in medicinal chemistry and materials science.
| Approach | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes or whole cells. | High selectivity, mild conditions, renewable feedstocks. |
| On-Water Synthesis | Utilizes water as the solvent. | Environmentally friendly, potentially enhanced reactivity. |
| Mechanochemistry | Solvent-free reactions via ball-milling. | Reduced waste, potential for novel reactivity. |
| Asymmetric Catalysis | Use of chiral catalysts. | Access to enantiomerically pure compounds. |
Advanced Computational Modeling for Rational Design
Computational chemistry is a powerful tool for understanding and predicting the properties and reactivity of molecules. For this compound, advanced computational modeling can provide valuable insights to guide future research:
DFT Studies : Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of the molecule. researchgate.netnih.govrsc.orgmdpi.com These studies can help to predict the most likely sites for electrophilic or nucleophilic attack, the barriers for various reaction pathways, and the influence of the substituent on the properties of the pyridine and cyclopropane rings.
Reaction Mechanism Elucidation : Computational modeling can be used to elucidate the mechanisms of known and potential reactions. This can aid in the optimization of reaction conditions and the rational design of new catalysts. For instance, understanding the mechanism of cyclopropanol (B106826) ring-opening can lead to the development of methods for controlling the outcome of these reactions. researchgate.net
In Silico Design : Computational tools can be used for the in silico design of new derivatives of this compound with desired properties. nih.govresearchgate.netnih.gov This can accelerate the discovery of new compounds with potential applications in areas such as medicinal chemistry. Machine learning algorithms can also be integrated to predict reaction outcomes and optimize synthetic conditions. nih.govbeilstein-journals.orgresearchgate.netnih.gov
Integration into Flow Chemistry and Automation
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, scalability, and efficiency. The integration of the synthesis and derivatization of this compound into these technologies is a promising future direction:
Continuous Flow Synthesis : The development of continuous flow processes for the synthesis of heterocyclic compounds, including pyridines, is an area of active research. mtak.hucam.ac.uknih.govmdpi.comresearchgate.netthieme-connect.comresearchgate.netuc.pt Adapting existing methods or developing new ones for the flow synthesis of the target molecule could enable its production on a larger scale with better control over reaction parameters.
Automated Reaction Optimization : Machine learning algorithms can be coupled with automated flow reactors to rapidly optimize reaction conditions, such as temperature, pressure, and catalyst loading. rsc.org This approach can significantly reduce the time and resources required for process development.
Telescoped Reactions : Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, avoiding the isolation and purification of intermediates. This can lead to more efficient and sustainable synthetic routes for the derivatization of this compound.
| Technology | Key Advantages | Potential Applications for this compound |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. | Large-scale synthesis, safe handling of reactive intermediates. |
| Automation | High-throughput screening, rapid optimization. | Optimization of synthetic routes and derivatization reactions. |
| Machine Learning | Predictive modeling, autonomous optimization. | In silico reaction planning and optimization of flow processes. |
Potential for Derivatization to Novel Chemotypes
The scaffold of this compound offers multiple points for derivatization, providing access to a wide range of novel chemotypes with potentially interesting biological or material properties.
Modification of the Pyridine Ring : The pyridine ring can be functionalized at various positions through electrophilic or nucleophilic substitution reactions. The methyl group can also be a site for further chemical modification. These modifications can modulate the electronic properties and steric bulk of the molecule.
Reactions at the Hydroxyl Group : The tertiary alcohol can be converted into a variety of other functional groups, such as ethers, esters, or halides, opening up further avenues for derivatization. researchgate.net
Cyclopropane Ring Modifications : While challenging, the selective functionalization of the cyclopropane ring itself could lead to highly novel structures. Furthermore, controlled ring-opening can provide access to acyclic compounds with defined stereochemistry.
Bioisosteric Replacement : The pyridine ring or the cyclopropane moiety could be replaced with other bioisosteric groups to explore structure-activity relationships in a medicinal chemistry context. nih.govchemrxiv.orgresearchgate.netresearchgate.net For example, other heterocyclic rings could be substituted for the pyridine, or the cyclopropane could be replaced with other small, strained rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
